molecular formula C10H16ClNO B1654982 Threo-(1)-3-hydroxy-3-phenylbutane-2-ammonium chloride CAS No. 30185-70-7

Threo-(1)-3-hydroxy-3-phenylbutane-2-ammonium chloride

Cat. No.: B1654982
CAS No.: 30185-70-7
M. Wt: 201.69
InChI Key: KLNDSWALQXWNPY-GHXDPTCOSA-N
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Description

Threo-(1)-3-hydroxy-3-phenylbutane-2-ammonium chloride is a chiral compound with significant importance in organic chemistry and pharmaceutical applications. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Threo-(1)-3-hydroxy-3-phenylbutane-2-ammonium chloride typically involves the aldol reaction of glycine and an aromatic aldehyde, catalyzed by threonine aldolases . This reaction forms two new stereogenic centers, resulting in the desired chiral product. The reaction conditions often include mild temperatures and the presence of pyridoxal-5-phosphate as a cofactor.

Industrial Production Methods: Industrial production of this compound may involve the use of biocatalysts, such as threonine aldolases, to ensure high stereoselectivity and yield. The process can be optimized by adjusting the concentration of substrates and the reaction environment to favor the formation of the threo isomer .

Chemical Reactions Analysis

Types of Reactions: Threo-(1)-3-hydroxy-3-phenylbutane-2-ammonium chloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The ammonium group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Threo-(1)-3-hydroxy-3-phenylbutane-2-ammonium chloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Threo-(1)-3-hydroxy-3-phenylbutane-2-ammonium chloride involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to bind selectively to enzymes and receptors, influencing biochemical processes. For example, it may act as a substrate or inhibitor in enzymatic reactions, modulating the activity of key metabolic enzymes .

Comparison with Similar Compounds

Uniqueness: Threo-(1)-3-hydroxy-3-phenylbutane-2-ammonium chloride is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity. Its ability to form stable chiral intermediates makes it valuable in asymmetric synthesis and pharmaceutical applications .

Properties

IUPAC Name

(2S,3R)-3-amino-2-phenylbutan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-8(11)10(2,12)9-6-4-3-5-7-9;/h3-8,12H,11H2,1-2H3;1H/t8-,10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNDSWALQXWNPY-GHXDPTCOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C1=CC=CC=C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@](C)(C1=CC=CC=C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30185-70-7
Record name Benzenemethanol, α-[(1R)-1-aminoethyl]-α-methyl-, hydrochloride (1:1), (αS)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30185-70-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Threo-(1)-3-hydroxy-3-phenylbutane-2-ammonium chloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Threo-(±)-3-hydroxy-3-phenylbutane-2-ammonium chloride
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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